molecular formula C8H11N3O B8632181 Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone

Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone

Cat. No. B8632181
M. Wt: 165.19 g/mol
InChI Key: LNQNBPRWJJTKFT-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

This compound was prepared in analogy to 1-methyl-1H-pyrazole-4-carboxylic acid dimethylamide (Example 97, step a) from 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) and azetidine (475 mg, 8.33 mmol). Yield: 1.31 g (92%); light yellow solid; MS: m/z=166.1 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]([C:5]1[CH:6]=[N:7][N:8]([CH3:10])[CH:9]=1)=[O:4].[CH3:12]N1C=C(C(O)=O)C=N1.N1CCC1>>[N:2]1([C:3]([C:5]2[CH:6]=[N:7][N:8]([CH3:10])[CH:9]=2)=[O:4])[CH2:11][CH2:12][CH2:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C=1C=NN(C1)C)C
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CC(=C1)C(=O)O
Name
Quantity
475 mg
Type
reactant
Smiles
N1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCC1)C(=O)C=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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